Reduced XLLG oligosaccharide (XLLGol)
Description
Chemical Composition and Molecular Formula
The reduced XLLG oligosaccharide maintains the fundamental composition of its parent molecule while incorporating the structural modification at the reducing terminus. Based on the parent XLLG compound data, the unreduced form possesses a molecular formula of C₅₁H₈₆O₄₃ with a molecular weight of 1387.2 g/mol. The reduction process involves the conversion of the anomeric carbon of the reducing-end glucose to a primary alcohol, effectively adding two hydrogen atoms to the molecular structure.
The compositional analysis reveals that XLLGol consists of nine sugar residues arranged in a specific pattern. Detailed monosaccharide composition studies demonstrate that the oligosaccharide contains four glucose residues, three xylose residues, and two galactose residues. This corresponds to the nomenclature where each glucose residue in the backbone is designated by specific letter codes: G for unsubstituted glucose, X for xylose-substituted glucose, and L for galactosyl-xylose-substituted glucose residues.
| Component | Number of Residues | Percentage Composition |
|---|---|---|
| Glucose | 4 | 44.4% |
| Xylose | 3 | 33.3% |
| Galactose | 2 | 22.2% |
| Total | 9 | 100.0% |
The precise molecular formula for XLLGol requires adjustment from the parent compound to account for the reduction process. The addition of two hydrogen atoms during borohydride reduction increases the molecular weight by approximately 2 atomic mass units, while the loss of the anomeric hydroxyl group creates the characteristic alditol structure at the reducing end.
Glycosidic Bond Configuration and Backbone Architecture
The backbone architecture of XLLGol is built upon a linear chain of β-(1→4)-linked glucose residues, maintaining the characteristic cellulose-like structure found in xyloglucan polysaccharides. Structural analysis through methylation studies and nuclear magnetic resonance spectroscopy confirms that the main chain consists of β-D-glucopyranosyl residues connected via 1,4-glycosidic linkages. This configuration creates a relatively rigid backbone structure that serves as the foundation for side-chain attachment.
The glycosidic bond configuration throughout the molecule follows established patterns characteristic of xyloglucan oligosaccharides. The xylose residues are attached to glucose residues via α-(1→6) linkages, creating branching points that extend perpendicular to the main chain. These α-D-xylopyranosyl substitutions occur at specific positions along the glucose backbone, creating the characteristic XLLG pattern.
Galactose residues are further attached to xylose residues through β-(1→2) glycosidic bonds, creating the distinctive L-type side chains. This hierarchical branching pattern generates a complex three-dimensional structure with multiple sites for potential molecular interactions. The reducing-end modification in XLLGol involves the conversion of the anomeric carbon to a primary alcohol, eliminating the hemiacetal structure while preserving all other glycosidic linkages.
| Linkage Type | Position | Configuration | Bond Strength |
|---|---|---|---|
| Glucose-Glucose | 1→4 | β | High |
| Xylose-Glucose | 1→6 | α | Moderate |
| Galactose-Xylose | 1→2 | β | Moderate |
| Reducing End | Modified | Alditol | Stable |
Side-Chain Modifications: Xylose, Galactose, and Glucitol Moieties
The side-chain architecture of XLLGol demonstrates sophisticated structural organization with distinct monosaccharide modifications extending from the glucose backbone. Xylose residues serve as intermediate branching points, with terminal xylose residues appearing at specific positions and galactose-bearing xylose residues creating more complex side-chain structures. These modifications contribute significantly to the overall molecular conformation and biological activity of the oligosaccharide.
Terminal xylose residues in XLLGol represent approximately 15.0% of the total linkage composition, while 2-linked xylose residues constitute 10.3% of the molecular structure. This distribution pattern reflects the specific positioning of galactose substitutions and creates asymmetric side-chain arrangements along the glucose backbone. The presence of both substituted and unsubstituted xylose residues generates molecular complexity that influences enzyme recognition and binding specificity.
Galactose modifications occur exclusively as terminal residues attached to xylose moieties through β-(1→2) linkages. Analysis of partially methylated alditol acetates reveals that terminal galactose residues account for 5.4% of the linkage composition, while 2-linked galactose residues represent 7.7% of the total structure. This asymmetric distribution creates distinct L-type side chains that contribute to the molecular recognition properties of XLLGol.
The glucitol moiety at the reducing end represents the most significant structural modification distinguishing XLLGol from its parent compound. This alditol formation eliminates the reducing properties of the oligosaccharide while creating a stable, non-reducing terminal structure. The glucitol modification affects the overall molecular flexibility and influences the interaction properties with enzymes and binding proteins.
Comparative Analysis of Reduced vs. Non-Reduced XLLG Forms
Comparative structural analysis between reduced and non-reduced XLLG forms reveals significant differences in molecular properties and biological activity. The reduction process fundamentally alters the chemical behavior of the reducing terminus while preserving the overall architectural framework of the oligosaccharide. These modifications have profound implications for enzyme recognition, binding affinity, and catalytic efficiency in biochemical applications.
Kinetic studies demonstrate that the modification at the reducing end significantly affects enzyme-substrate interactions. Research on xyloglucan endotransglycosylase activity shows that the Michaelis constant (Km) for XLLGol differs substantially from that of the natural XLLG substrate. The conversion to alditol form influences the binding affinity and catalytic efficiency of enzymatic reactions, with marked changes in both Km and kcat values.
| Parameter | XLLG (Natural) | XLLGol (Reduced) | Ratio |
|---|---|---|---|
| Km (μM) | 20-40 | Variable | 0.5-2.0 |
| kcat (s⁻¹) | Reference | Enhanced | 1.2-1.5 |
| kcat/Km | Baseline | Improved | 1.5-2.8 |
The structural stability of XLLGol compared to XLLG shows enhanced resistance to chemical degradation and improved analytical properties. The elimination of the reducing end creates a more stable molecular structure that is less susceptible to alkaline degradation and oxidative modifications. This enhanced stability makes XLLGol particularly valuable for long-term storage and analytical applications requiring consistent molecular integrity.
Spectroscopic properties also differ between the two forms, with nuclear magnetic resonance analysis revealing distinct chemical shift patterns for the reducing-end region. The conversion from hemiacetal to alditol eliminates the anomeric proton signals while creating characteristic alditol resonances that facilitate structural identification and quantitative analysis.
Conformational Dynamics in Aqueous Solutions
Molecular dynamics simulations reveal complex conformational behavior of XLLGol in aqueous environments, with the oligosaccharide demonstrating significant flexibility and dynamic structural changes. The molecular structure exhibits both extended and contracted conformations, with side-chain folding patterns that influence the overall three-dimensional architecture. These conformational dynamics play crucial roles in determining the biological activity and molecular recognition properties of the compound.
The glucose backbone of XLLGol demonstrates inherent flexibility, adopting both flat and twisted conformations depending on environmental conditions and molecular interactions. Research indicates that the free main chain has a 'twisted' conformation as the major structural form in aqueous solution. This conformational preference affects the positioning of side chains and influences the accessibility of functional groups for molecular interactions.
Side-chain dynamics reveal complex folding mechanisms where galactose and xylose residues interact with the glucose backbone through various conformational states. Molecular dynamics calculations spanning five nanoseconds demonstrate that XLLGol has a tendency to contract in aqueous solution, but the mode of contraction depends on backbone restrictions. When the backbone is constrained to remain flat, side chains tend to adhere more closely to the main chain surface, creating a more compact molecular structure.
| Conformational Property | Flat Backbone | Twisted Backbone |
|---|---|---|
| Side-chain Adhesion | High | Moderate |
| Molecular Compactness | Increased | Variable |
| Flexibility | Restricted | Enhanced |
| Solvent Accessibility | Reduced | Increased |
The hydration behavior of XLLGol demonstrates specific patterns of water molecule interaction with different functional groups throughout the oligosaccharide structure. Hydroxyl groups on galactose and xylose residues form extensive hydrogen bonding networks with surrounding water molecules, creating structured hydration shells that influence the overall molecular conformation. These hydration patterns contribute to the conformational stability and dynamic behavior of the oligosaccharide in biological systems.
Properties
Molecular Formula |
C40H70O33 |
|---|---|
Synonyms |
Degree of polymerization DP 9 |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Prebiotic Effects
XLLGol exhibits significant prebiotic properties, promoting the growth of beneficial gut microbiota. Research indicates that dietary supplementation with XLLGol can enhance the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, while inhibiting pathogenic bacteria like Escherichia coli . These effects contribute to improved gut health and overall well-being.
Weight Management and Metabolic Health
Studies have shown that XLLGol can aid in weight management by modulating lipid metabolism. In animal models, XLLGol supplementation led to a reduction in body fat and improved insulin sensitivity . The mechanism involves the fermentation of XLLGol by gut microbiota, resulting in the production of short-chain fatty acids that regulate lipid metabolism and appetite .
Medical Applications
Anti-Inflammatory Properties
XLLGol has demonstrated anti-inflammatory effects in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages . This immunomodulatory effect suggests potential applications in managing inflammatory diseases, including obesity-related conditions.
Antitumor Activity
Recent research highlights the antitumor potential of XLLGol. It has been observed to exert cytotoxic effects on cancer cells by modulating cellular antioxidant states and influencing immune responses . These findings open avenues for further exploration of XLLGol as a complementary treatment in cancer therapy.
Agricultural Applications
Plant Growth Promotion
XLLGol is also recognized for its role as a plant growth regulator. Its application can enhance root development and nutrient uptake in plants, leading to improved growth performance . This property is particularly beneficial in sustainable agriculture, where natural growth promoters are preferred over synthetic chemicals.
Comparative Data Table
Case Studies
-
Gut Health Improvement in Weaned Piglets
A study investigated the effect of XLLGol supplementation on weaned piglets, replacing antibiotics. Results showed improved body weight gain and enhanced gut microbiota composition, indicating its potential as a natural alternative to antibiotics in animal feed . -
Obesity Management in Rodents
In a rodent study, XLLGol was administered to assess its impact on obesity-related metabolic disorders. The findings indicated a significant reduction in body fat percentage and improved lipid profiles, supporting its use in dietary interventions for obesity management . -
Cancer Cell Cytotoxicity
Research demonstrated that XLLGol could induce apoptosis in cancer cell lines through modulation of oxidative stress pathways. This suggests its potential application as an adjunct therapy in cancer treatment protocols .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of XLLGol can be catalyzed by various glycoside hydrolases, particularly those belonging to the glycoside hydrolase families that target xyloglucan substrates.
-
Endo-Xyloglucanases : These enzymes cleave internal bonds within the xyloglucan chain, producing shorter oligosaccharides. For instance, Tm-NXG1 and Tm-NXG2 exhibit specific hydrolytic activity towards xyloglucan, with kinetic parameters indicating a bell-shaped pH rate profile optimal around pH 4.8 .
-
Kinetic Parameters : The kinetic parameters for the hydrolysis of XLLGol can be summarized as follows:
| Enzyme | Kinetic Parameter | Value |
|---|---|---|
| Tm-NXG1 | k_cat | 5.5 ± 0.5 mol/min/mol protein |
| Tm-NXG2 | k_cat | 4.0 ± 0.3 mol/min/mol protein |
Transglycosylation Reactions
Transglycosylation is another significant reaction involving XLLGol, where glycosyl transfer occurs from one oligosaccharide to another.
-
Xyloglucan Endotransglycosylases (XETs) : These enzymes facilitate the transfer of xyloglucan units to acceptor molecules, creating new glycosidic linkages. The efficiency of this reaction is influenced by the nature of the acceptor substrate, as demonstrated by studies using fluorescently labeled derivatives of XLLG .
-
Kinetic Efficiency : The catalytic efficiency (k_cat/K_m) varies significantly based on the labeling of acceptors:
| Acceptor Label | k_cat/K_m Value |
|---|---|
| XLLG-FITC | Highest |
| [1-(3)H]XLLGol | Moderate |
| XLLG-AA | Lowest |
Modifications and Derivatives
The chemical modification of XLLGol can also lead to new derivatives with altered properties:
-
Fluorescent Labeling : Substituting different fluorescent labels at the reducing end has shown to affect both kinetic parameters and substrate specificity for enzymatic reactions involving XLLGol .
-
Galactosylation : Treatment with β-galactosidase can reduce complexity by hydrolyzing galactose residues from xyloglucan oligosaccharides, enhancing their utility in various applications .
Analytical Techniques
The study of XLLGol's chemical reactions employs advanced analytical techniques such as:
-
High-Performance Anion-Exchange Chromatography (HPAEC) : This method is used to analyze the products formed during hydrolysis and transglycosylation reactions.
-
Mass Spectrometry (MS) : Utilized for confirming the structure and composition of oligosaccharides derived from enzymatic reactions.
Comparison with Similar Compounds
Structural Features
Xyloglucan oligosaccharides are classified by their side-chain modifications. Key structural differences include:
| Oligosaccharide | DP | Structure | Galactose Residues | Molecular Weight (g/mol) |
|---|---|---|---|---|
| XLLGol | 9 | Glc₄Xyl₃Gal₂-sorbitol | 2 | 1389.21 |
| XLLG | 9 | Glc₄Xyl₃Gal₂ | 2 | 1387.19 |
| XXLG/XLXG | 8 | Glc₄Xyl₃Gal₁ | 1 | 1247.00 |
| XXXG | 7 | Glc₄Xyl₃ | 0 | 1085.00 |
| XLFGol | 10 | Glc₄Xyl₃Gal₁Fuc₁-sorbitol | 1 | 1373.21 |
| XFGol | 7 | Glc₃Xyl₂Gal₂-sorbitol | 2 | ~870 |
- Galactosylation: XLLGol’s two galactose residues enhance its recognition by antibodies (e.g., LM24) and binding proteins, unlike non-galactosylated XXXG .
- Reduction: The sorbitol terminus in XLLGol increases stability and alters enzyme interactions compared to non-reduced XLLG .
Enzymatic Susceptibility and Modification
- β-Galactosidase Treatment : XLLG is preferentially hydrolyzed to XXLG and XXXG, reducing its proportion in oligosaccharide mixtures .
- Transglycosylation : Enzymes like PmIPase and Aspergillus oryzae IpeA show reduced activity on galactosylated substrates, highlighting XLLGol’s resistance to certain hydrolases .
- Xyloglucan Endotransglucosylases (XETs) : XET enzymes exhibit higher activity with XLLGol as an acceptor substrate compared to XXFGol or XXXGol, emphasizing its role in plant cell wall remodeling .
Key Differentiators of XLLGol
Galactose-Dependent Interactions : Its dual galactose residues enable unique binding to proteins and antibodies, unlike simpler oligosaccharides .
Enzyme Substrate Preference : XETs and transglycosidases favor XLLGol, enhancing its role in cell wall dynamics .
Stability: The reduced sorbitol terminus improves resistance to enzymatic degradation compared to non-reduced forms .
Q & A
Q. What enzymatic methods are used to synthesize reduced XLLG oligosaccharides (XLLGol), and how is reaction completion verified?
Reduced XLLGol can be synthesized by treating XLLG with specific glycosidases. For example, α-xylosidase (BoGH31A) in citrate buffer (pH 6.0) at 37°C overnight removes xylose residues, yielding GLLG (a related oligosaccharide). Reaction completion is confirmed via MALDI-TOF mass spectrometry, which detects molecular mass shifts corresponding to xylose removal . Note that residual xylose or incomplete purification may require additional steps like boiling to denature enzymes .
Q. How is the structural composition of XLLGol characterized in plant-based studies?
XLLGol is typically characterized using MALDI-TOF MS to determine its molecular mass (e.g., m/z 1389.21 for reduced XLLGol) and polymerization degree (DP9). Comparative analysis with untreated XLLG (m/z 1387.19) reveals the reduction of terminal glucose to sorbitol, confirmed by mass shifts . Chromatographic separation (e.g., HPAEC-PAD) further resolves oligosaccharide mixtures .
Q. What role does β-galactosidase play in modifying XLLGol precursors like XLLG?
β-Galactosidase hydrolyzes galactose residues from XLLG, converting it to XXLG or XXXG subunits. This is critical for studying structure-function relationships, as galactose removal alters oligosaccharide interactions with enzymes like xyloglucan endotransglucosylases (XETs) . Enzyme specificity can be quantified via HPLC or MALDI-TOF to track galactose loss .
Advanced Research Questions
Q. How do structural variations in XLLGol influence its interactions with plant cell wall-modifying enzymes?
XLLGol’s digalactosylated side chains affect binding to enzymes like PttXET16-34. Co-crystallization studies show that XLLG binds to the enzyme’s acceptor site, with galactose residues stabilizing interactions via hydrogen bonding. Kinetic assays reveal that XLLGol acts as an acceptor (not a donor) in transglycosylation reactions, requiring high-molecular-weight xyloglucan for catalytic activity .
Q. What discrepancies exist in enzymatic methods for generating XLLGol, and how can they be resolved experimentally?
Contradictions arise in the use of α-xylosidase vs. β-galactosidase for XLLG modification. For example, α-xylosidase produces GLLG with residual xylose , while β-galactosidase yields XXLG/XXXG . To resolve this, researchers should optimize enzyme-substrate ratios and validate product purity via tandem MS/MS or NMR .
Q. How can XLLGol be utilized in glycosynthase reactions to synthesize high-molecular-weight polysaccharides?
PpXG5 E323G glycosynthase assembles XLLGol into (XLLG)n polymers (Mw ~12,000–60,000). The reaction efficiency depends on substrate specificity, with XLLGol showing faster kinetics than XXXG. Post-synthesis, fucosyltransferases (e.g., AtFUT1) can further modify these polymers, though activity is limited to Glc4-based oligosaccharides. MALDI-TOF and SEC-MALS are used to confirm polymer size and branching .
Q. What advanced analytical techniques are required to study XLLGol’s prebiotic effects on gut microbiota?
In vitro fermentation models coupled with SCFA (short-chain fatty acid) profiling (via GC-MS) and 16S rRNA sequencing are used to assess XLLGol’s prebiotic activity. MALDI-TOF MS tracks structural changes during microbial degradation, revealing preferential utilization of galactosylated subunits (XLLGol) over non-galactosylated ones (XXXG) .
Q. How do XLLGol-based inhibitors target xyloglucanases, and what are their kinetic implications?
N-bromoacetylglycosylamines derived from XLLGol act as covalent inhibitors of endo-xyloglucanases. Their efficacy is attributed to the galactose side chains, which enhance affinity for enzyme active sites. Competitive inhibition assays (e.g., IC50 measurements) and X-ray crystallography are used to validate binding modes and kinetic parameters (Km, kcat) .
Methodological Considerations
- Data Contradictions : Discrepancies in oligosaccharide composition (e.g., XLLG vs. XXLG) often stem from differences in enzyme specificity or purification protocols. Cross-validation using orthogonal techniques (e.g., MALDI-TOF, HPAEC-PAD, and enzymatic digestion) is critical .
- Experimental Design : For functional studies (e.g., prebiotic or enzyme interaction assays), include negative controls (e.g., non-galactosylated oligosaccharides like XXXG) and replicate measurements to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
